N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
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Description
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. These could include enzymes, receptors, or other proteins within the body. The compound might inhibit or activate these targets, leading to changes in cellular function .
The biochemical pathways affected by the compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors that could influence this include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, protein function, cell signaling, or cell behavior .
Environmental factors that could influence the compound’s action include temperature, pH, presence of other compounds or medications, and individual patient characteristics .
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-20-6-1-2-10-25(20)17-5-3-4-16(12-17)24-22(28)21(27)23-13-18-7-8-19(29-18)15-9-11-30-14-15/h3-5,7-9,11-12,14H,1-2,6,10,13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHIIGMIDMQYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.